molecular formula C59H84N16O12 B612356 Lecirelin CAS No. 61012-19-9

Lecirelin

Cat. No. B612356
CAS RN: 61012-19-9
M. Wt: 1209.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lecirelin, sold under the brand names Dalmarelin, Ovucron, and Reproreline, is a short-acting gonadotropin-releasing hormone agonist (GnRH agonist) medication which is used in veterinary medicine in Europe and Israel. It is a GnRH analogue and a synthetic peptide, specifically a nonapeptide .


Molecular Structure Analysis

Lecirelin has a molecular formula of C59H84N16O12 and a molecular weight of 1209.4 g/mol . It is a nonapeptide, meaning it consists of nine amino acids . The IUPAC name for Lecirelin is quite complex and can be found in the PubChem database .


Physical And Chemical Properties Analysis

Lecirelin is a solid substance that is soluble in water (25 mg/mL with ultrasonic treatment) and DMSO (12.1 mg/mL with ultrasonic and warming) . More detailed physical and chemical properties might be available in specialized chemical databases or scientific literature .

Scientific Research Applications

Veterinary Medicine: Induction of Ovulation in Cattle

Summary of the Application

Lecirelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is used in veterinary reproductive management . It’s used to induce ovulation in cows , and it offers a plethora of applications in enhancing breeding efficiency and reproductive .

Methods of Application or Experimental Procedures

In a study, twelve healthy Holstein female cows were divided into four sequence groups, according to a Latin square design and received the four treatments during the four periods of the study . On Day 6 or 7 of the ensuing cycle, the time at which it was most likely to have a dominant follicle, 100 mg of gonadorelin, 25 g of lecirelin, 50 g of lecirelin, or 10 g of buserelin was administered to the cows . Blood samples were regularly collected for up to 4 days after the GnRH administrations .

Results or Outcomes Obtained

The plasma LH response was evaluated for up to 6 hours after administration, and the plasma progesterone response and ovarian follicular dynamics were evaluated for up to 4 days . There was a significantly lower LH release after gonadorelin treatment compared to lecirelin at the doses of 25 or 50 g and the buserelin treatment . The mean maximal LH concentration after gonadorelin treatment was 2.5 lower than after lecirelin or buserelin treatment and was reached 1 hour earlier . Four days after the GnRH administration (i.e., at Days 10–11 of the estrous cycle), the overall mean increase in plasma progesterone concentration was 70% and did not differ between the treatment groups . The percentage of disappearance of the dominant follicle (84.8% of ovulation and 4.3% of luteinization) after GnRH treatment was high (73%, 82%, 100%, and 100%, for gonadorelin, lecirelin at the doses of 25 and 50 g, and buserelin, respectively) and did not differ between the GnRH treatments .

Veterinary Medicine: Induction of Ovulation in Rabbits

Summary of the Application

Lecirelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is also used for the induction of ovulation in rabbits . This application is particularly useful in improving conception rates and managing reproductive conditions in rabbits .

Methods of Application or Experimental Procedures

The recommended dosing regime is a single or repeated twice intramuscular treatment with 0.5-0.8 μg of active compound . The pharmacodynamic action is based on the release of LH and FSH from the pituitary gland, elicited for a longer (approximately double) time as compared to the natural GnRH .

Results or Outcomes Obtained

Treatment with lecirelin also increases slightly the plasma levels of 17-beta oestradiol and progesterone . Pharmacokinetics studies carried out in rats, cattle, cows, sheep, rabbits, as well as humans treated with a closely related compound, showed a complete disappearance from plasma and target tissues (hypophysis, testicles, uterus) within 24 hours . The plasma half-life is species-related, being lower in rats (40-60 minutes) than in sheep (50-140 minutes) .

Veterinary Medicine: Induction of Ovulation in Mares

Summary of the Application

Lecirelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is also used for the induction of ovulation in mares . This application is particularly useful in improving conception rates and managing reproductive conditions in mares .

Methods of Application or Experimental Procedures

The recommended dosing regime is a single or repeated twice intramuscular treatment with 50-100 μg of active compound . The pharmacodynamic action is based on the release of LH and FSH from the pituitary gland, elicited for a longer (approximately double) time as compared to the natural GnRH .

Future Directions

Lecirelin is currently used in veterinary medicine, particularly for treating ovarian follicular cysts in bovines . Future research may focus on further understanding its effects and potential applications in other contexts .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWIEWPGHRSZJM-MGZASHDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735365
Record name Lecrelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lecirelin

CAS RN

61012-19-9
Record name Lecirelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lecrelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61012-19-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LECIRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD8NZ8J5LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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